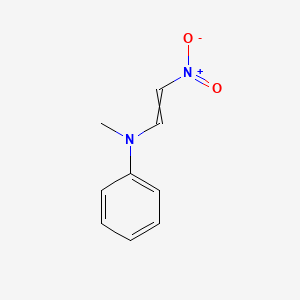
2,6-Dinitro-4-(2,2,4-trimethylpentyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dinitro-4-(2,2,4-trimethylpentyl)phenol is an organic compound with the molecular formula C14H20N2O5 It is a derivative of phenol, characterized by the presence of two nitro groups and a bulky 2,2,4-trimethylpentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dinitro-4-(2,2,4-trimethylpentyl)phenol typically involves the nitration of 4-(2,2,4-trimethylpentyl)phenol. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the selective nitration at the 2 and 6 positions of the phenol ring.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The use of continuous flow reactors and automated control systems ensures consistent product quality and high yield. The industrial process also includes purification steps to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dinitro-4-(2,2,4-trimethylpentyl)phenol undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitrophenol derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 2,6-diamino-4-(2,2,4-trimethylpentyl)phenol.
Substitution: Formation of esters or ethers of this compound.
Applications De Recherche Scientifique
2,6-Dinitro-4-(2,2,4-trimethylpentyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dinitro-4-(2,2,4-trimethylpentyl)phenol involves its interaction with biological molecules. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, affecting various cellular pathways and molecular targets. The compound’s bulky 2,2,4-trimethylpentyl group may also influence its binding affinity to specific proteins or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and its ability to uncouple oxidative phosphorylation.
2,6-Dinitrophenol: Similar structure but lacks the bulky 2,2,4-trimethylpentyl group.
2,4-Dinitro-6-(1-methylheptyl)phenol: Another derivative with a different alkyl substituent.
Uniqueness
2,6-Dinitro-4-(2,2,4-trimethylpentyl)phenol is unique due to the presence of the 2,2,4-trimethylpentyl group, which imparts distinct steric and electronic properties. This bulky group can influence the compound’s reactivity, solubility, and interactions with biological molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
61066-36-2 |
|---|---|
Formule moléculaire |
C14H20N2O5 |
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
2,6-dinitro-4-(2,2,4-trimethylpentyl)phenol |
InChI |
InChI=1S/C14H20N2O5/c1-9(2)7-14(3,4)8-10-5-11(15(18)19)13(17)12(6-10)16(20)21/h5-6,9,17H,7-8H2,1-4H3 |
Clé InChI |
LIZQOOZLPASUBQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)(C)CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene](/img/structure/B14585639.png)
![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester](/img/structure/B14585647.png)
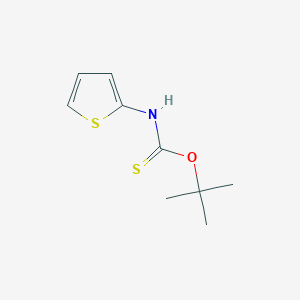

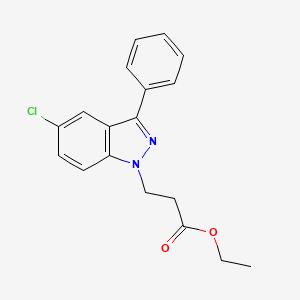
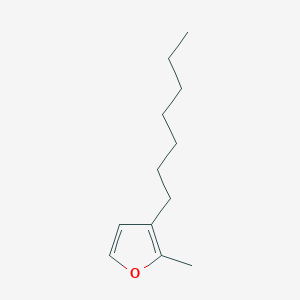
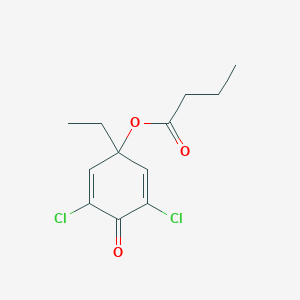
![1,4-Bis[2-(4-propoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585674.png)


![4-[(Methanesulfonyl)methanesulfonyl]-1,1-dimethylpiperazin-1-ium](/img/structure/B14585696.png)
![3,3'-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid]](/img/structure/B14585697.png)
